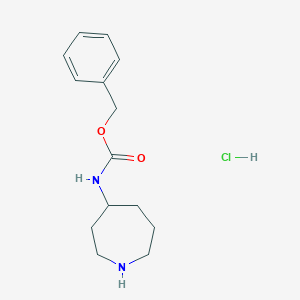

Benzyl azepan-4-ylcarbamate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl azepan-4-ylcarbamate hydrochloride is a chemical compound with the molecular formula C14H21ClN2O2 . It is often used in the field of organic chemistry .

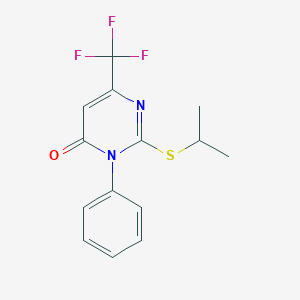

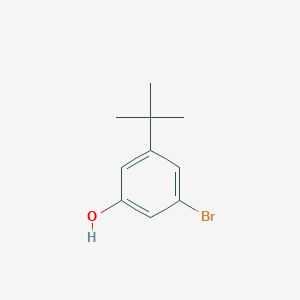

Molecular Structure Analysis

The molecular weight of Benzyl azepan-4-ylcarbamate hydrochloride is 284.78 . The molecular structure can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC, and more .Physical And Chemical Properties Analysis

Benzyl azepan-4-ylcarbamate hydrochloride is a colorless to yellow sticky oil to semi-solid substance . It has a molecular weight of 284.78 . More detailed physical and chemical properties can be obtained from specialized databases or suppliers .Applications De Recherche Scientifique

Kinetics and Mechanism of Hydrolysis Studies

Research into the kinetics and mechanism of acidic hydrolysis of related compounds provides insight into the behavior of benzyl azepan-4-ylcarbamate hydrochloride under similar conditions. Studies involving high-performance liquid chromatography (HPLC) and derivative spectrophotometry have shown that certain azepine derivatives undergo biphasic hydrolysis with a consecutive reaction mechanism, initially breaking azomethine bonds followed by slow hydrolysis of amide bonds (Archontaki et al., 1998). These findings contribute to a broader understanding of how benzyl azepan-4-ylcarbamate hydrochloride might react in acidic environments.

Chemical Synthesis and Drug Development

The synthesis and analysis of azepane isomers, including the detection of compounds in unregulated drugs, highlight the relevance of azepane derivatives in pharmacology and medicinal chemistry. Studies identifying new compounds in commercial products through a combination of chromatography and spectrometry techniques (Nakajima et al., 2012) emphasize the potential of benzyl azepan-4-ylcarbamate hydrochloride and similar compounds in drug development and forensic toxicology.

Pharmaceutical Industry Applications

Benzo[b]azepines are recognized for their significance in the pharmaceutical industry. Innovative methods for their synthesis, such as oxidative ring expansion, have been developed to access these valuable compounds efficiently (Stockerl et al., 2019). These methods potentially apply to the production and research of benzyl azepan-4-ylcarbamate hydrochloride, offering a straightforward approach to synthesizing structurally complex and pharmacologically relevant molecules.

Analytical Chemistry and Drug Metabolism

The detection and determination of active metabolites in drug research are critical for understanding the pharmacokinetics and pharmacodynamics of new therapeutic agents. Techniques such as radioreceptor assays for benzodiazepines have been employed to identify metabolites in rat tissues, providing valuable data on the metabolic pathways and activity of novel drugs (Fujimoto et al., 1984). Research in this area could inform studies on benzyl azepan-4-ylcarbamate hydrochloride, particularly in assessing its metabolic profile and potential as a therapeutic compound.

Supramolecular Chemistry and Crystallography

Studies on the molecular and supramolecular structures of related azepine derivatives offer insights into their chemical properties and potential applications. For instance, the analysis of benzo[b]pyrimido[5,4-f]azepines through X-ray crystallography reveals details about their molecular conformations and supramolecular assemblies, which are crucial for understanding their chemical reactivity and interactions (Acosta et al., 2015). Such research can guide the development of benzyl azepan-4-ylcarbamate hydrochloride, particularly in designing compounds with specific binding affinities or pharmacological activities.

Propriétés

IUPAC Name |

benzyl N-(azepan-4-yl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c17-14(16-13-7-4-9-15-10-8-13)18-11-12-5-2-1-3-6-12;/h1-3,5-6,13,15H,4,7-11H2,(H,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMFICLCTVOXKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)NC(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl azepan-4-ylcarbamate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol](/img/structure/B2991153.png)

![8-[(2-Methylpropan-2-yl)oxycarbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2991160.png)

![methyl 3-({[1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2991162.png)

![Ethyl 6-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2991165.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B2991168.png)